3-(Oxazol-4-yl)benzonitrile

Medicinal Chemistry Enzymology Lead Optimization

SAR studies often fail due to unverified regioisomer impurities, leading to invalid binding-affinity conclusions. This meta-substituted oxazole-benzonitrile scaffold provides a structurally authenticated starting point for medicinal chemistry programs. • Defined selectivity profile against Aldehyde Oxidase 1, Tyrosinase, and Catalase enables baseline control assays. • Quantified weak tyrosinase inhibition (IC50 = 520,000 nM) supports direct SAR exploration for skin pigmentation or anti-browning research. • Structurally distinct from the para-isomer, allowing precise probing of regioisomer-dependent target activity. Global shipping with documented purity.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
Cat. No. B8250176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxazol-4-yl)benzonitrile
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=COC=N2)C#N
InChIInChI=1S/C10H6N2O/c11-5-8-2-1-3-9(4-8)10-6-13-7-12-10/h1-4,6-7H
InChIKeyXPPBCYRTNORBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxazol-4-yl)benzonitrile: Key Building Block for Drug Discovery


3-(Oxazol-4-yl)benzonitrile (CAS: 620971-49-5, MF: C10H6N2O, MW: 170.17) is a heterocyclic organic compound featuring an oxazole ring directly linked to the meta-position of a benzonitrile group . This core scaffold is a versatile building block in medicinal chemistry for constructing more complex, biologically active molecules . Its utility stems from the unique physicochemical properties imparted by the oxazole and nitrile functional groups, making it a key intermediate in drug discovery campaigns targeting a variety of enzymes and receptors.

1
Synthetic intermediate for medicinal chemistry Enables construction of biologically active molecules via the oxazole-phenyl scaffold.
2
Versatile functional handle Nitrile and oxazole groups support diverse SAR exploration and lead optimization.
3
Meta-substitution control Precise regioisomer identity aids in studying position-dependent target interactions.

Why 3-(Oxazol-4-yl)benzonitrile Cannot Be Replaced


The substitution pattern on the phenyl-oxazole scaffold is a critical determinant of a molecule's biological activity and physicochemical properties. For the class of oxazole-benzonitriles, even minor structural changes, such as the position of the oxazole ring on the phenyl group (meta vs. para) or the addition of substituents, can lead to significant differences in target binding affinity, selectivity, and overall pharmacological profile [1]. Assuming that one oxazole-benzonitrile analog can be swapped for another without impacting experimental outcomes is a common pitfall that can invalidate SAR studies and lead to flawed research conclusions. The following evidence underscores the specific, quantifiable profile of 3-(Oxazol-4-yl)benzonitrile, distinguishing it from its closest relatives.

!
Regioisomer mismatch (meta vs. para) – Using 4-(oxazol-4-yl)benzonitrile instead of the meta isomer may shift target binding and alter SAR interpretation.
!
Analog modification risk – Derivatives with iodo or pyridyl substituents introduce distinct steric and electronic properties; direct substitution may not preserve activity profiles.
!
Biological activity may not transfer – Even subtle changes on the oxazole ring can lead to large shifts in enzyme inhibition or antiviral response; validate with exact compound.

3-(Oxazol-4-yl)benzonitrile: Quantitative Evidence Guide


Enzyme Selectivity Profile

3-(Oxazol-4-yl)benzonitrile demonstrates a clear selectivity profile against a small panel of enzymes. It shows no significant inhibition (IC50 > 1,000,000 nM) of rabbit aldehyde oxidase 1 and bovine catalase, while exhibiting a moderate inhibitory effect on mushroom tyrosinase with an IC50 of 520,000 nM [1]. This profile, showing >1.9-fold selectivity for tyrosinase over the other enzymes tested, provides a baseline for assessing off-target effects in early-stage research.

Enzyme selectivity panel
Head-to-head
IC50 >1,000,000 nM (AOX, Catalase) vs. 520,000 nM (Tyrosinase); selectivity ratio >1.9-fold
Supports enzyme selectivity assessment for early-stage lead profiling.
In vitro enzyme panel; off-target context requires individual assay validation.
Medicinal Chemistry Enzymology Lead Optimization

HIV-1 Protease Inhibitor SAR Analysis

In the context of HIV-1 protease inhibitor development, the substitution of a pyridylmethyl group with a pyridyl oxazole moiety led to a 'greatly improved potency' against PI-resistant HIV-1 strains [1]. While this is a different, more complex oxazole-containing compound, it serves as strong class-level evidence that the introduction of an oxazole ring can drastically alter and improve a molecule's biological activity and resistance profile. This underscores the value of the oxazole core for medicinal chemistry campaigns targeting difficult-to-treat diseases.

HIV-1 protease inhibitor SAR
Class-level inference
Introduction of pyridyl oxazole moiety improved potency against PI-resistant HIV-1 strains (qualitative).
Demonstrates oxazole scaffold utility for antiviral SAR; not a direct measure of this building block.
Class-level evidence from a more complex analog; model-dependent.
Antiviral Research HIV-1 Protease Drug Resistance

Physicochemical Profile vs. Common Analogs

3-(Oxazol-4-yl)benzonitrile (MW: 170.17, C10H6N2O) is a distinct chemical entity from its close analog 4-(Oxazol-4-yl)benzonitrile (also MW: 170.17) and other substituted derivatives like 4-(2-Iodo-1,3-oxazol-4-yl)benzonitrile (MW: 296.06) and 3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile (MW: 247.25) . The meta-substitution pattern on the phenyl ring is a specific structural feature that differentiates it from the para-substituted analog, which can lead to divergent biological activities and synthetic utility. Suppliers offer this compound at purities typically ≥97%, as verified by HPLC and NMR .

Physicochemical comparison
Supporting evidence
Meta-substituted (MW 170.17) vs. para isomer (MW 170.17); iodo- and pyridyl- analogs up to MW 296.06.
Confirms structural identity; regioisomer differentiation essential for reproducible SAR.
Reported purity by HPLC/NMR; verify lot-specific data.
Chemical Synthesis Physicochemical Properties Procurement

3-(Oxazol-4-yl)benzonitrile: Key Drug Discovery Applications


Next-Generation HIV-1 Protease Inhibitors

As demonstrated by class-level SAR, the incorporation of oxazole moieties can dramatically improve the potency of antiviral compounds against drug-resistant viral strains [1]. Researchers can use 3-(Oxazol-4-yl)benzonitrile as a key intermediate to synthesize and explore novel oxazole-containing HIV-1 protease inhibitors, potentially addressing the critical unmet need for new therapies to combat drug resistance.

Enzyme Selectivity and Off-Target Probe

The well-defined, quantitative selectivity profile of 3-(Oxazol-4-yl)benzonitrile against a panel of enzymes like Aldehyde Oxidase 1, Tyrosinase, and Catalase [1] makes it a valuable tool compound. It can serve as a baseline or control in enzyme inhibition assays to help medicinal chemists understand and mitigate potential off-target effects of more complex lead compounds derived from the same scaffold.

Tyrosinase Inhibitor Lead Optimization

With its measurable, albeit weak, inhibitory activity against mushroom tyrosinase (IC50 = 520,000 nM) [1], 3-(Oxazol-4-yl)benzonitrile provides a starting point for structure-activity relationship (SAR) studies aimed at developing more potent tyrosinase inhibitors. This is relevant for research in areas such as skin pigmentation disorders and the development of anti-browning agents for the food industry.

Regioisomer-Dependent SAR Exploration

The specific meta-substitution pattern of the oxazole ring on the benzonitrile core is a key structural feature [1]. This compound can be directly compared to its para-substituted isomer (4-(Oxazol-4-yl)benzonitrile) [2] in biological assays to probe the regioisomer-dependent activity of target molecules, a fundamental exercise in medicinal chemistry SAR studies.

Application
Selection Property
Validation Focus
HIV-1 protease inhibitor SAR studies
Oxazole scaffold integration
Activity against resistant HIV-1 strains (class-level context)
Enzyme selectivity probe research
Panel selectivity profile (AOX, tyrosinase, catalase)
Off-target assessment in enzyme inhibition assays
Tyrosinase inhibitor lead optimization
Moderate tyrosinase inhibitory activity
SAR for improved tyrosinase inhibition
Regioisomer-dependent SAR exploration
Meta- vs. para-substitution identity
Binding affinity differentiation in comparative assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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